8-Méthoxy-3-méthylquinolin-4-amine

Vue d'ensemble

Description

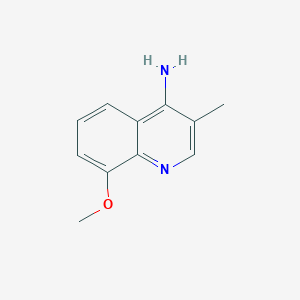

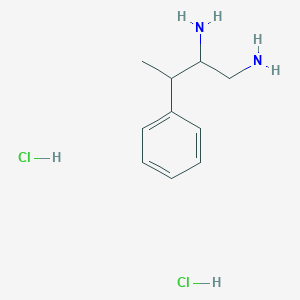

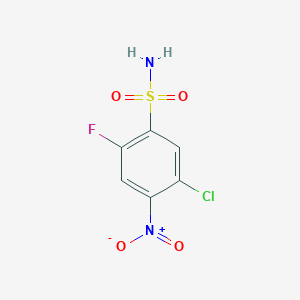

8-Methoxy-3-methylquinolin-4-amine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Methoxy-3-methylquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-3-methylquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés de la quinoléine, y compris la 8-Méthoxy-3-méthylquinolin-4-amine, présentent une activité anticancéreuse prometteuse. Ils interfèrent avec la croissance des cellules cancéreuses, induisent l'apoptose et inhibent la progression tumorale. Des chercheurs ont exploré leur potentiel en tant que thérapies ciblées contre divers cancers .

- Les quinoléines possèdent des propriétés antioxydantes, protégeant les cellules du stress oxydatif et des dommages causés par les radicaux libres. La this compound peut contribuer à piéger les espèces réactives de l'oxygène (ROS) et à maintenir la santé cellulaire .

- L'inflammation joue un rôle dans diverses maladies. Les dérivés de la quinoléine, y compris notre composé d'intérêt, présentent des effets anti-inflammatoires en modulant les voies inflammatoires. Ces propriétés en font des candidats potentiels pour le traitement des affections inflammatoires .

- Les quinoléines ont une longue histoire dans le développement de médicaments antimalariques. Des composés comme la this compound peuvent inhiber la croissance des parasites Plasmodium responsables du paludisme. Les chercheurs continuent d'explorer leur efficacité et leur innocuité .

- Au milieu de la pandémie de COVID-19, les scientifiques ont étudié les dérivés de la quinoléine pour leurs effets antiviraux potentiels. Certains composés, y compris la this compound, présentent une activité inhibitrice contre le SRAS-CoV-2, le virus responsable du COVID-19 .

- La tuberculose reste un défi de santé mondiale. Les quinoléines se sont avérées prometteuses en tant qu'agents antituberculeux. La this compound peut contribuer à inhiber la croissance de Mycobacterium tuberculosis, aidant à lutter contre cette maladie infectieuse .

Propriétés anticancéreuses

Activité antioxydante

Effets anti-inflammatoires

Potentiel antimalarique

Activité anti-SRAS-CoV-2

Propriétés antituberculeuses

Ces applications mettent en évidence la polyvalence des dérivés de la quinoléine, et de la this compound en particulier, en tant que modèle pour la découverte de médicaments et les interventions thérapeutiques. Les chercheurs continuent d'explorer de nouvelles utilisations et d'optimiser leurs propriétés pour divers contextes médicaux et industriels . N'hésitez pas à nous contacter si vous avez besoin de plus de détails ou d'applications supplémentaires ! 😊

Mécanisme D'action

Target of Action

It is known that quinoline derivatives, to which this compound belongs, have been studied for their antimalarial activity . Therefore, it can be inferred that the compound may target the Plasmodium species, particularly Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria .

Mode of Action

It is known that quinoline derivatives, such as sitamaquine, inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . It is possible that 8-Methoxy-3-methylquinolin-4-amine may have a similar mode of action.

Biochemical Pathways

This pathway is crucial for the survival of the parasite as it allows the conversion of toxic free heme, released during hemoglobin digestion, into non-toxic hemozoin .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that quinoline derivatives exhibit potent in vitro antimalarial activity . Therefore, it can be inferred that the action of 8-Methoxy-3-methylquinolin-4-amine may result in the death of the Plasmodium parasites, thereby alleviating the symptoms of malaria .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a drug .

Analyse Biochimique

Biochemical Properties

8-Methoxy-3-methylquinolin-4-amine plays a significant role in biochemical reactions, particularly as an anti-infective agent. It interacts with various enzymes and proteins involved in the metabolic pathways of pathogens. For instance, it has been shown to inhibit the activity of enzymes such as Plasmodium falciparum dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in malaria parasites . Additionally, 8-Methoxy-3-methylquinolin-4-amine binds to heme molecules, disrupting the detoxification process of heme in Plasmodium species.

Cellular Effects

8-Methoxy-3-methylquinolin-4-amine exerts various effects on different cell types and cellular processes. In malaria-infected red blood cells, it interferes with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme byproducts. This compound also affects cell signaling pathways by inhibiting the activity of protein kinases involved in the regulation of cell growth and proliferation . Furthermore, 8-Methoxy-3-methylquinolin-4-amine has been shown to modulate gene expression, particularly genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 8-Methoxy-3-methylquinolin-4-amine involves multiple pathways. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thereby disrupting pyrimidine biosynthesis . Additionally, 8-Methoxy-3-methylquinolin-4-amine interacts with heme molecules, forming a complex that prevents the detoxification of heme, leading to the accumulation of toxic heme byproducts. This compound also inhibits protein kinases, affecting cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methoxy-3-methylquinolin-4-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that 8-Methoxy-3-methylquinolin-4-amine can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly pronounced in in vitro studies with malaria parasites, where prolonged exposure to the compound leads to increased oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 8-Methoxy-3-methylquinolin-4-amine vary with different dosages in animal models. At low doses, the compound exhibits potent anti-malarial activity, effectively clearing parasitic infections without significant toxicity . At higher doses, 8-Methoxy-3-methylquinolin-4-amine can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

8-Methoxy-3-methylquinolin-4-amine is involved in several metabolic pathways, particularly those related to the detoxification of heme and pyrimidine biosynthesis. It interacts with enzymes such as dihydroorotate dehydrogenase and heme oxygenase, affecting their activity and altering metabolic flux . The compound also influences metabolite levels, leading to the accumulation of toxic heme byproducts and disruption of nucleotide synthesis.

Transport and Distribution

Within cells and tissues, 8-Methoxy-3-methylquinolin-4-amine is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and is distributed throughout the cytoplasm . The compound can also bind to transport proteins, facilitating its movement across cellular membranes . In tissues, 8-Methoxy-3-methylquinolin-4-amine accumulates in areas with high metabolic activity, such as the liver and spleen .

Subcellular Localization

8-Methoxy-3-methylquinolin-4-amine is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . The compound can also localize to the mitochondria, affecting mitochondrial function and inducing oxidative stress . Post-translational modifications and targeting signals play a role in directing 8-Methoxy-3-methylquinolin-4-amine to these specific compartments .

Propriétés

IUPAC Name |

8-methoxy-3-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYJDSVTOYNOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1N)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)

![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)